7-Methoxy-1-benzofuran-2-carboxamide

Overview

Description

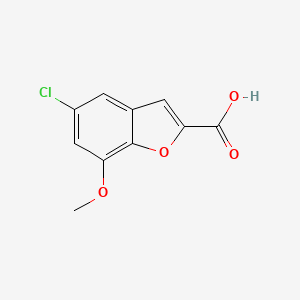

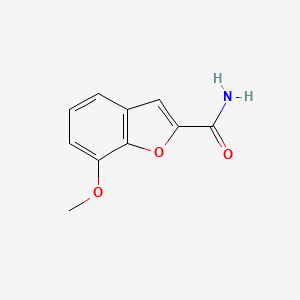

7-Methoxy-1-benzofuran-2-carboxamide is a compound with the molecular formula C10H9NO3 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives, including 7-Methoxy-1-benzofuran-2-carboxamide, can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-benzofuran-2-carboxamide consists of a benzofuran ring with a methoxy group at the 7th position and a carboxamide group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-1-benzofuran-2-carboxamide are not detailed in the search results, benzofuran compounds in general have been shown to undergo various chemical reactions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-1-benzofuran-2-carboxamide can be found on databases like PubChem . It has a molecular formula of C10H9NO3 .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carboxamide, have demonstrated potent anti-tumor properties. Researchers have found that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) displayed remarkable inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . This suggests that 7-Methoxy-1-benzofuran-2-carboxamide could be explored further as a potential anti-cancer agent.

Anti-Viral Potential

Given the recent interest in antiviral drug development, it’s worth exploring whether 7-Methoxy-1-benzofuran-2-carboxamide has any anti-viral activity. Novel macrocyclic benzofuran compounds have already shown promise against hepatitis C virus, and this compound could be evaluated similarly .

Synthetic Applications

Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions . These synthetic approaches could facilitate the preparation of diverse benzofuran derivatives, including 7-Methoxy-1-benzofuran-2-carboxamide.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

While not directly studied for 7-Methoxy-1-benzofuran-2-carboxamide, related benzofuran derivatives have been evaluated as PARP-1 inhibitors. Compound 42, with a pyrrolidinylmethylphenyl substituent, demonstrated potent activity (IC50 value of 40 nM) in inhibiting PARP-1 . Considering the structural similarities, further investigations could explore PARP-1 inhibition by 7-Methoxy-1-benzofuran-2-carboxamide.

Future Directions

Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing benzofuran-based drugs for various diseases .

Mechanism of Action

Target of Action

7-Methoxy-1-benzofuran-2-carboxamide is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that 7-Methoxy-1-benzofuran-2-carboxamide may interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may result in the inhibition of cell growth, particularly in cancer cells.

properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBMTZMEBSICRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363379 | |

| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

53020-46-5 | |

| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

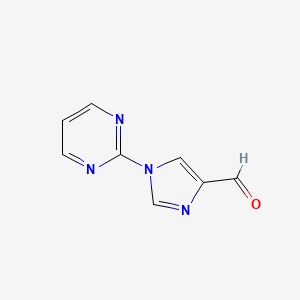

![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)